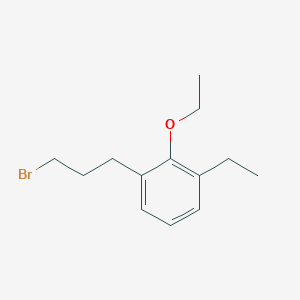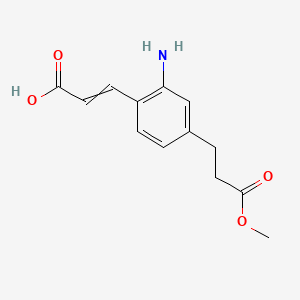
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is an organic compound with a unique structure that includes a benzodioxepine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzodioxepine ring system is known for its stability and reactivity, making it a valuable scaffold for the synthesis of various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate typically involves the reaction of catechol with ethyl bromoacetate in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodioxepine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzodioxepine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate involves its interaction with specific molecular targets. The benzodioxepine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound has a thiol group instead of an ester, which can lead to different reactivity and applications.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound has a similar ring structure but includes sulfur and nitrogen atoms, giving it unique properties and applications.
Indole derivatives: These compounds have a different ring system but share some similar reactivity and applications in drug discovery and development.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
ethyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
BCIHBBQDDNIKBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



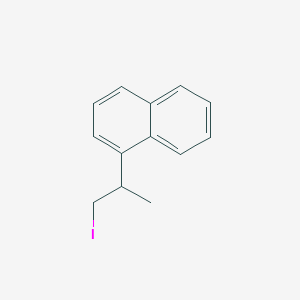

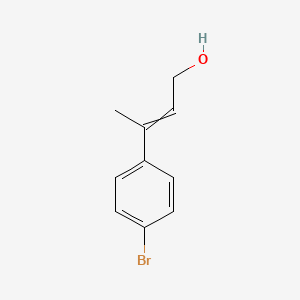
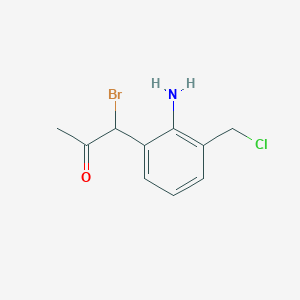


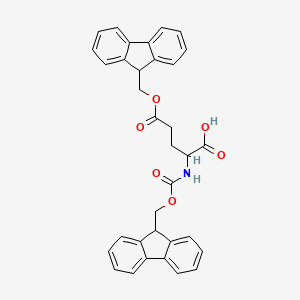

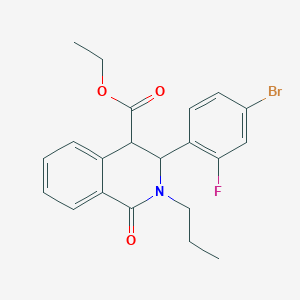
![3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14071073.png)
